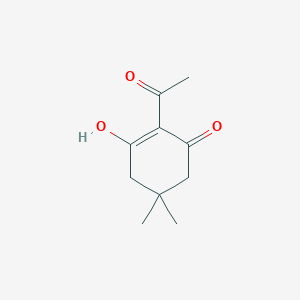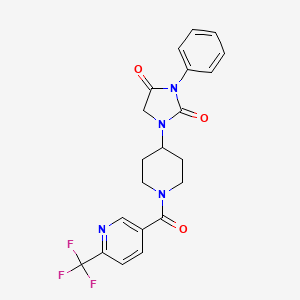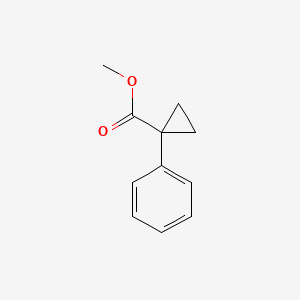
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the CAS Number 254895-87-9 . It is also known by the synonym 7-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine .
Molecular Structure Analysis
The IUPAC name for this compound is 7-bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo [b] [1,4]dioxin-6-amine . The InChI code is 1S/C8H4BrF4NO2/c9-3-1-5-6 (2-4 (3)14)16-8 (12,13)7 (10,11)15-5/h1-2H,14H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 302.02 . It is a solid at ambient temperature .科学的研究の応用
Chemical Synthesis and Structural Analysis
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane serves as a precursor or intermediate in the synthesis of various chemically significant compounds. For instance, Stańczuk et al. (2013) describe the synthesis and separation of isomers of (2-aminopropyl)benzofuran, highlighting the importance of precise chemical modifications in research chemicals. The ability to synthesize and differentiate isomers plays a crucial role in the development of compounds for scientific study, including those related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
In another example, Ueno et al. (1982) explore the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives, providing insights into the chemical reactions and structural modifications possible with halogenated and fluorinated compounds. These synthetic pathways and the resulting compounds contribute to a deeper understanding of chemical properties and potential applications in various fields of research (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Pharmacological Studies
While focusing on the non-pharmacological aspects, it's noteworthy that compounds structurally related to 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane, such as benzofurans and benzodioxanes, have been studied for their interactions with biological receptors. For example, Wolfman et al. (1998) discuss the pharmacological characterization of a synthetic flavonoid with high affinity for benzodiazepine receptors, indicating the potential of halogenated compounds in receptor studies. These investigations provide valuable data on how structural modifications can influence biological activity, offering insights for future research on compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (Wolfman, Viola, Marder, Ardenghi, Wasowski, Schröder, Izquierdo, Rúveda, Paladini, & Medina, 1998).
Novel Fluorescence Probes
In the development of fluorescence probes, compounds like 6-amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane could play a crucial role. Setsukinai et al. (2003) have designed and synthesized novel fluorescence probes to detect highly reactive oxygen species, showcasing the application of chemically modified compounds in creating tools for biological and chemical studies. Such research highlights the utility of halogenated and fluorinated compounds in developing sensitive and selective probes for scientific investigations (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIKJZPXJFXSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)









![1-benzyl-3-[4-(4-ethoxybenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2662895.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2662897.png)
![8-(sec-butyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662898.png)
![5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2662901.png)